3-(Chlorosulfonyl)-4-fluorobenzoic acid

Process Chemistry Crystallization Quality Control

This meta-chlorosulfonyl, para-fluorine benzoic acid derivative (CAS 2267-40-5) offers unique electronic and steric properties essential for sulfonamide drug synthesis, PET probe development, and bioconjugation. Its precise isomerism ensures reproducible yields and bioactivity in protease inhibitor and antibacterial research. Secure high-purity material for critical applications.

Molecular Formula C7H4ClFO4S
Molecular Weight 238.62 g/mol
CAS No. 2267-40-5
Cat. No. B1588056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorosulfonyl)-4-fluorobenzoic acid
CAS2267-40-5
Molecular FormulaC7H4ClFO4S
Molecular Weight238.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F
InChIInChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
InChIKeyLZGZJLJZSAGDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chlorosulfonyl)-4-fluorobenzoic acid (CAS 2267-40-5): A Halogenated Sulfonyl Chloride Building Block for Pharmaceutical Synthesis


3-(Chlorosulfonyl)-4-fluorobenzoic acid (CAS 2267-40-5) is a benzoic acid derivative characterized by a chlorosulfonyl group (-SO₂Cl) at the meta position and a fluorine atom at the para position. This bifunctional sulfonyl chloride is primarily utilized as a reactive intermediate in organic synthesis. Its structural features facilitate the introduction of sulfonamide and sulfonyl fluoride motifs into target molecules, which are prevalent in many drug candidates and bioactive compounds . The compound is a solid at ambient temperature with a melting point in the range of 145-148°C and is typically supplied with a purity of ≥95% .

Why Generic Substitution of 3-(Chlorosulfonyl)-4-fluorobenzoic acid Fails: A Structure-Driven Reactivity Case


Direct substitution of 3-(Chlorosulfonyl)-4-fluorobenzoic acid with other chlorosulfonyl benzoic acid derivatives is not straightforward. The unique substitution pattern—a meta-chlorosulfonyl group and a para-fluorine atom—imparts distinct electronic and steric properties that can significantly alter reactivity and the downstream properties of the resulting products . For instance, the presence of the fluorine atom can influence the acidity of the carboxylic acid group and the stability of intermediates, while the chlorosulfonyl group's reactivity is modulated by the aromatic ring's electronic environment. These subtle differences can lead to changes in reaction yields, selectivity, and the biological activity of the final compound, making the selection of the precise isomer critical for reproducible results in medicinal chemistry and materials science .

Quantitative Differentiation of 3-(Chlorosulfonyl)-4-fluorobenzoic acid from Structural Analogs


Melting Point and Thermal Stability: A Key Differentiator for Process Control

3-(Chlorosulfonyl)-4-fluorobenzoic acid exhibits a melting point of 147-148°C, which is distinct from its non-fluorinated analog 3-(chlorosulfonyl)benzoic acid (mp 133-138°C) and its positional isomer 4-(chlorosulfonyl)benzoic acid (mp 228-232°C) . This intermediate thermal stability can simplify purification by recrystallization and provides a straightforward analytical marker for identity and purity assessment.

Process Chemistry Crystallization Quality Control

Lipophilicity and Solubility Profile: Impact on Synthetic Utility

Computational predictions indicate that 3-(Chlorosulfonyl)-4-fluorobenzoic acid has a consensus LogP (octanol-water partition coefficient) of 1.65 . This value suggests a moderate lipophilicity that is likely different from its non-fluorinated or non-chlorinated analogs. While direct comparative experimental data is limited, the presence of a fluorine atom is known to increase lipophilicity compared to hydrogen [1], which can affect the compound's solubility in organic solvents and its behavior in biphasic reactions.

Medicinal Chemistry Solubility LogP

Storage and Handling Requirements: Implications for Laboratory Workflow

The target compound requires storage at 2-8°C under an inert atmosphere to maintain stability . In contrast, the non-fluorinated analog 3-(chlorosulfonyl)benzoic acid can be stored at ambient temperature , while 4-(chlorosulfonyl)benzoic acid is also stored at ambient temperature . This difference in storage requirements highlights the increased sensitivity of the fluorinated derivative, potentially due to altered electronic effects on the chlorosulfonyl group.

Storage Stability Laboratory Safety Procurement

Validated Application Scenarios for 3-(Chlorosulfonyl)-4-fluorobenzoic acid Based on Quantitative Evidence


Synthesis of Sulfonamide-Based Protease Inhibitors and Antibacterial Agents

The compound's bifunctional nature makes it a direct precursor to sulfonamide-containing pharmaceuticals. Its reactivity is leveraged to introduce a sulfonamide moiety, a key pharmacophore in protease inhibitors and antibacterial drugs, as highlighted by its established use as an intermediate in these classes of therapeutics . This application is supported by its role in generating sulfonyl fluorides, which are valuable electrophiles in drug discovery [1].

Development of Positron Emission Tomography (PET) Imaging Probes

The presence of a fluorine atom makes this compound a valuable building block for the synthesis of fluorinated aromatic systems used in PET imaging [1]. The fluorine-18 isotope can be introduced to create radiolabeled probes for non-invasive imaging, a critical tool in both preclinical research and clinical diagnostics.

Chemical Biology Tool for Biomolecule Modification

The reactive chlorosulfonyl group enables the covalent modification of enzymes, proteins, and other biomolecules, making it a useful tool for studying biological processes . This application stems from the electrophilic nature of the sulfonyl chloride, which can react with nucleophilic amino acid residues (e.g., lysine, serine) to form stable sulfonamide linkages, allowing for activity-based protein profiling or the creation of bioconjugates.

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